molecular formula C16H15F3N2O2S2 B2602903 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-20-7

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2602903
CAS No.: 861207-20-7
M. Wt: 388.42
InChI Key: RXBRNQYJQAJHRR-UHFFFAOYSA-N
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Description

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a complex organic compound that features a unique combination of a thienylsulfonyl group and a trifluoromethyl group attached to a hexahydropyrroloquinoxaline core

Scientific Research Applications

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group can lead to sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is unique due to the combination of the thienylsulfonyl and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-thiophen-2-ylsulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S2/c17-16(18,19)11-5-6-13-14(9-11)20-7-1-3-12(20)10-21(13)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBRNQYJQAJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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